molecular formula C23H23F2N3O B5281869 [3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone

Cat. No.: B5281869
M. Wt: 395.4 g/mol
InChI Key: DAKPZYLYCDMPSO-UHFFFAOYSA-N
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Description

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone: is a complex organic compound that features a piperidine ring, a pyrazole ring, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a diketone.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings with the difluorophenyl group under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The difluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction typically yields alcohols or amines.

    Substitution: Substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [3-[2-(3,4-dichlorophenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone
  • [3-[2-(3,4-dimethylphenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone

Uniqueness

The presence of the difluorophenyl group in [3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O/c24-20-10-5-16(14-21(20)25)3-4-17-2-1-13-28(15-17)23(29)19-8-6-18(7-9-19)22-11-12-26-27-22/h5-12,14,17H,1-4,13,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPZYLYCDMPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=NN3)CCC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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